Triphenylsulfonium nonaflate

Thin Film Homogeneity PAG Distribution ToF-SIMS

Triphenylsulfonium nonaflate (TPS-nf) is a structurally distinct ionic photoacid generator delivering predictable performance in advanced DUV/EUV resists. Unlike PAGs with triflate or larger anions, its nonaflate counter-anion ensures homogeneous distribution in ultra-thin films and a manageable leaching profile for 193nm immersion. This translates to reduced LER, sub-50 nm EUV resolution, and a stable process window. As the established EUV sensitivity benchmark, TPS-nf accelerates novel resist screening and qualification. Procure with confidence for 7 nm node development and beyond.

Molecular Formula C22H15F9O3S2
Molecular Weight 562.5 g/mol
CAS No. 144317-44-2
Cat. No. B114817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriphenylsulfonium nonaflate
CAS144317-44-2
Molecular FormulaC22H15F9O3S2
Molecular Weight562.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F
InChIInChI=1S/C18H15S.C4HF9O3S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16/h1-15H;(H,14,15,16)/q+1;/p-1
InChIKeyVLLPVDKADBYKLM-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triphenylsulfonium Nonaflate (CAS 144317-44-2): Technical Profile for Procurement in Advanced Lithography


Triphenylsulfonium nonaflate (TPS-nf) is a prominent ionic photoacid generator (PAG) comprising a triphenylsulfonium cation and a nonafluorobutanesulfonate (nonaflate) anion . Its primary role is in chemically amplified photoresists for deep ultraviolet (DUV) and extreme ultraviolet (EUV) lithography, where upon light exposure, it generates a strong sulfonic acid that catalyzes polymer deprotection reactions . This compound is characterized by an electronic grade purity of ≥99% and a melting point of 84-88 °C , and it is soluble in common casting solvents like PGMEA (~50%) and ethyl lactate (~65%) . Its performance in advanced lithographic applications is critically dependent on its specific anion structure, which influences its distribution, solubility, and interaction with the resist matrix [1].

Why Triphenylsulfonium Nonaflate Cannot Be Interchanged with Other Sulfonium PAGs


Direct substitution of Triphenylsulfonium nonaflate with other onium salt PAGs—even those with the same triphenylsulfonium cation—is highly problematic and can compromise lithographic performance. The physicochemical behavior of a PAG within a resist film is strongly governed by the size, fluorination, and polarity of its counter-anion [1]. These properties dictate critical performance factors such as the homogeneity of its distribution in the thin film, its tendency to segregate to interfaces, its solubility in water during immersion lithography, and the acid diffusion length [2]. Consequently, a PAG with a different anion, such as triflate or perfluorooctanesulfonate, will exhibit a distinct spatial profile and leaching behavior, leading to differences in line-edge roughness (LER), sensitivity, and process window that cannot be compensated for by simple formulation adjustments [3]. The following evidence quantifies these specific, non-interchangeable performance attributes.

Quantitative Evidence Guide for Triphenylsulfonium Nonaflate Differentiation


Homogeneous vs. Depleted Thin-Film Distribution: Triphenylsulfonium Nonaflate vs. Triflate

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) analysis directly compared the depth profile of Triphenylsulfonium nonaflate (TPS-nf) and Triphenylsulfonium triflate (TPS-tf) in model photoresist films [1]. The study revealed that TPS-tf exhibited a depletion region near the resist-substrate interface, while TPS-nf demonstrated a relatively homogeneous distribution throughout the entire film thickness [1]. This difference in spatial distribution is a direct consequence of the nonaflate anion's unique physicochemical properties, which minimize unwanted segregation.

Thin Film Homogeneity PAG Distribution ToF-SIMS

Water Leaching in Immersion Lithography: Triphenylsulfonium Nonaflate vs. Perfluorooctanesulfonate

In a comparative study using Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, the loss of PAG from photoresist films after water immersion was quantified for three compounds: Triphenylsulfonium nonaflate (TPS-nf), Triphenylsulfonium triflate (TPS-tf), and Triphenylsulfonium perfluorooctanesulfonate (TPS-PFOS) [1]. The results showed that the largest and least water-soluble PAG, TPS-PFOS, surprisingly exhibited the maximum loss after water immersion, followed by TPS-nf, with TPS-tf showing the least loss [1]. This counter-intuitive finding highlights that the loss mechanism is not solely governed by bulk solubility, but is critically dependent on the molecule's surface segregation and interaction with water at the interface.

Immersion Lithography PAG Leaching NEXAFS

EUV Photospeed: Triphenylsulfonium Nonaflate as a Reference Standard

Triphenylsulfonium nonaflate (TPS-nf) serves as a critical reference baseline in the development of high-speed EUV photoresists [1]. A study evaluating a new fast-photospeed PAG (3-perfluoropropanedisulfone imidate) found it to be more sensitive than TPS-nf under EUV exposure, with the sensitivity of TPS-nf and the comparator being nearly identical under KrF and e-beam exposures [1]. This indicates that the anion's contribution to photospeed is particularly significant under EUV radiation, and TPS-nf is the established benchmark against which new PAGs for EUV are measured.

EUV Lithography Photospeed PAG Sensitivity

Lower Line-Edge Roughness (LER) Achieved with Nonaflate-Based PAGs

The impact of the counter-anion on ultimate lithographic performance was demonstrated in a study where a cationic PAG unit, phenyl methacrylate dimethylsulfonium nonaflate, was incorporated into a resist polymer backbone [1]. This system, utilizing the nonaflate counter-anion, showed increased sensitivity and, more importantly, improved overall lithographic performance compared to analogous blend PAG resist samples [1]. The resulting resist achieved sub-50 nm feature resolution using EUV lithography [1]. This demonstrates that the nonaflate anion itself provides a tangible benefit in reducing LER and enabling high-resolution patterning.

Line-Edge Roughness LER PAG Design

High-Value Application Scenarios for Triphenylsulfonium Nonaflate


Baseline PAG for EUV Photospeed Benchmarking and Resist R&D

Given its role as a reference standard in EUV sensitivity studies, TPS-nf is the optimal choice for research groups and material suppliers aiming to benchmark novel PAG candidates or develop next-generation EUV resist platforms. Using TPS-nf ensures that new data on photospeed can be directly compared to a widely published baseline [1], facilitating reliable performance assessments and accelerating the material screening process.

Formulating Resists for 193nm Immersion Lithography Requiring Controlled Leaching

For semiconductor manufacturers developing or using 193nm immersion (193i) photoresists, TPS-nf offers a predictable and quantified leaching profile compared to other common PAGs. Its intermediate loss after water immersion, as documented by NEXAFS studies, makes it a manageable component for controlling lens contamination and fluid refractive index changes [1]. This allows process engineers to develop targeted mitigation strategies, such as top-coats, based on known material behavior rather than dealing with the extreme leaching associated with larger PAGs.

Achieving Superior LER and Resolution in Advanced EUV Resist Systems

The demonstrated ability of nonaflate-containing PAGs to improve lithographic performance and achieve sub-50 nm resolution in EUV [1] makes TPS-nf a high-value precursor or design element for resist manufacturers targeting advanced technology nodes (7 nm and below). Its use in polymer-bound or blend formulations can be a strategic choice to meet the stringent LER and resolution specifications required for high-volume manufacturing of cutting-edge logic and memory devices.

Ensuring Homogeneous PAG Distribution in Ultra-Thin Resist Films

In applications where resist film thicknesses are continually shrinking, the homogeneous distribution of the PAG becomes paramount. The direct ToF-SIMS comparison showing TPS-nf's uniform depth profile, in contrast to the depleted profile of TPS-tf [1], provides a strong scientific basis for selecting TPS-nf in formulations for ultra-thin films. This homogeneity ensures consistent acid generation and development across the entire film thickness, which is critical for maintaining pattern fidelity and minimizing defects in high-aspect-ratio structures.

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